molecular formula C8H10O2 B13835284 3-Cyclohexen-1-one, 5-acetyl-

3-Cyclohexen-1-one, 5-acetyl-

Cat. No.: B13835284
M. Wt: 138.16 g/mol
InChI Key: LXSXWJQKQOYIBT-UHFFFAOYSA-N
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Description

3-Cyclohexen-1-one, 5-acetyl- is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are versatile intermediates used in the synthesis of various chemical products, including pharmaceuticals and fragrances. This compound is characterized by a cyclohexene ring with a ketone group at the first position and an acetyl group at the fifth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexen-1-one, 5-acetyl- can be achieved through several methods. One common method involves the condensation of 3-phenyl-1-(10H-phenothiazinyl) prop-2-en-1-one derivatives with acetyl acetone . This reaction can be carried out using conventional or microwave-assisted methods. The products are typically characterized by various spectroscopic techniques, including UV, IR, 1H NMR, 13C NMR, 2D-NMR, MS, and elemental analysis .

Industrial Production Methods

Industrial production of cyclohexenones, including 3-Cyclohexen-1-one, 5-acetyl-, often involves the catalytic oxidation of cyclohexene. This process can be carried out using hydrogen peroxide and vanadium catalysts . Other methods include the Birch reduction of anisole followed by acid hydrolysis or the α-bromination of cyclohexanone followed by treatment with base .

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexen-1-one, 5-acetyl- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 3-Cyclohexen-1-one, 5-acetyl- include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield various oxidized derivatives, while reduction reactions typically produce alcohols.

Scientific Research Applications

3-Cyclohexen-1-one, 5-acetyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Cyclohexen-1-one, 5-acetyl- involves its interaction with various molecular targets and pathways. As a cyclohexenone, it can participate in Michael addition reactions with nucleophiles, leading to the formation of various adducts . The compound’s reactivity is largely due to the presence of the conjugated enone system, which makes it susceptible to nucleophilic attack.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyclohexen-1-one, 5-acetyl- include:

Uniqueness

The uniqueness of 3-Cyclohexen-1-one, 5-acetyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties. Its acetyl group at the fifth position and the conjugated enone system make it a valuable intermediate in organic synthesis and a subject of interest in various research fields.

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

5-acetylcyclohex-3-en-1-one

InChI

InChI=1S/C8H10O2/c1-6(9)7-3-2-4-8(10)5-7/h2-3,7H,4-5H2,1H3

InChI Key

LXSXWJQKQOYIBT-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(=O)CC=C1

Origin of Product

United States

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